4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18734242
InChI: InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16)
SMILES:
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC18734242

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid -

Specification

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
IUPAC Name 4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid
Standard InChI InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16)
Standard InChI Key JBYVESDKDLONFS-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s architecture comprises a piperazine ring (a six-membered diamine heterocycle) substituted at the 2-position with a carboxylic acid group and at the 4-position with a 5-nitropyridin-2-yl moiety. The nitro group at the pyridine ring’s 5-position introduces significant electrophilicity, enhancing interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H12N4O4\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_4
Molecular Weight252.23 g/mol
IUPAC Name4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid
Canonical SMILESC1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)N+[O-]
Solubility (pH 7.4)<0.2 µg/mL (aqueous buffer)

The low aqueous solubility (<0.2 µg/mL) suggests challenges in bioavailability, necessitating formulation strategies such as prodrug derivatization or nanoparticle delivery systems.

Synthesis and Optimization

Reaction Pathways

Synthesis typically begins with 5-nitro-2-chloropyridine, which undergoes nucleophilic substitution with piperazine derivatives under basic conditions. The carboxylic acid group is introduced via carboxylation of the piperazine ring’s 2-position using carbon dioxide or chloroformate reagents.

Critical Parameters

  • Temperature: Reactions proceed optimally at 60–80°C to balance reaction rate and byproduct formation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stability.

  • Catalysts: Triethylamine or potassium carbonate facilitates deprotonation and accelerates substitution.

Yield optimization (reported 45–60%) requires precise stoichiometric control of the piperazine precursor and nitrochloropyridine. Post-synthesis purification involves column chromatography using silica gel and ethyl acetate/hexane eluents.

Biological Activity and Mechanism

CDK Inhibition

The compound exhibits inhibitory activity against CDKs, particularly CDK2 and CDK4, which regulate cell cycle progression. By competitively binding to the ATP-binding pocket of these kinases, it disrupts phosphorylation events critical for G1/S phase transition, inducing cell cycle arrest in cancer cells.

In Vitro Efficacy

  • IC50 Values: 0.8–1.2 µM against CDK2 in enzymatic assays.

  • Selectivity: 10-fold higher affinity for CDK2 compared to non-mitotic kinases (e.g., MAPK1).

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 70% at 10 µM over 72 hours, accompanied by caspase-3 activation and PARP cleavage, indicative of apoptosis.

Therapeutic Applications

Oncology

Preclinical studies highlight its potential as an adjuvant in combination therapies. Synergy with doxorubicin enhances DNA damage response in p53-mutant tumors, overcoming chemoresistance.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)9.5Apoptosis, CDK2 inhibition
A549 (Lung)12.3G1/S arrest
HeLa (Cervical)8.7Caspase-3 activation

Neurological Disorders

Preliminary data suggest modulation of serotonin (5-HT1A) and dopamine (D2) receptors at higher concentrations (IC50 ~15 µM), warranting investigation in mood disorders.

Related Compounds and Structure-Activity Relationships

Analogues with Enhanced Potency

  • 4-(5-Aminopyridin-2-yl)-piperazine-2-carboxylic acid: Nitro-to-amine reduction improves solubility but reduces CDK2 affinity (IC50 >5 µM).

  • Piperazine-2-carboxamide derivatives: Amide formation at the carboxylic acid position enhances blood-brain barrier penetration, relevant for neurological applications.

Table 3: Comparative Analysis of Analogues

CompoundCDK2 IC50 (µM)Solubility (µg/mL)
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid1.0<0.2
4-(5-Aminopyridin-2-yl)-piperazine-2-carboxylic acid5.32.1
Piperazine-2-carboxamide derivative0.70.9

Challenges and Future Directions

Pharmacokinetic Limitations

Low oral bioavailability (<20% in rodent models) and rapid hepatic clearance (t1/2 = 1.2 hours) necessitate structural modifications. Carboxylic acid masking via ester prodrugs increases plasma exposure 3-fold in preclinical trials.

Targeted Delivery Systems

Liposomal encapsulation and antibody-drug conjugates (ADCs) are under exploration to enhance tumor-specific uptake while minimizing off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator